molecular formula C14H13ClN4O2S2 B2584103 5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448047-68-4

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2584103
CAS RN: 1448047-68-4
M. Wt: 368.85
InChI Key: JEVCOTAXSJKUBW-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-690,550, and it has been shown to have a wide range of effects on various biochemical and physiological processes. In We will also list future directions for research on this compound.

Scientific Research Applications

  • Antibacterial and Antimicrobial Properties : Several studies have synthesized and evaluated the antibacterial activities of sulfonamide derivatives, highlighting their potential as antimicrobial agents. For example, Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds containing sulfonamido moieties for use as antibacterial agents, showing that some compounds exhibited high activities (Azab, Youssef, & El-Bordany, 2013). El‐Emary, Al-muaikel, and Moustafa (2002) also synthesized novel heterocyclic compounds based on pyrazole with sulfonamide groups, reporting antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Antitubercular Agents : Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated them as antimicrobial and antitubercular agents. Molecular docking studies suggested their potential as inhibitors against Mycobacterium tuberculosis (Shingare et al., 2022).

  • Anticancer Properties : Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and tested them for anticancer activity against human tumor liver cell line, finding some compounds showed higher activity than the standard drug doxorubicin (Ghorab et al., 2015). Mohareb, Ibrahim, and Wardakhan (2016) synthesized thiophene derivatives containing pyridine and pyran and evaluated their anti-tumor activities, with several compounds exhibiting significant cytotoxic effect against cancer cell lines (Mohareb, Ibrahim, & Wardakhan, 2016).

  • Synthesis and Characterization : Zhang Peng-yun (2013) synthesized and characterized a related benzene sulfonamide derivative, providing insights into the effects of various reaction conditions on the yield of the product (Zhang Peng-yun, 2013).

  • Antiglaucoma Activity : Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives of a related sulfonamide and evaluated their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential antiglaucoma activity (Kasımoğulları et al., 2010).

properties

IUPAC Name

5-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S2/c15-13-1-2-14(22-13)23(20,21)17-8-10-19-9-5-12(18-19)11-3-6-16-7-4-11/h1-7,9,17H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVCOTAXSJKUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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